molecular formula C11H11FN2O3 B8676737 (3-Fluoro-4-nitro-phenyl)-pyrrolidin-1-yl-methanone

(3-Fluoro-4-nitro-phenyl)-pyrrolidin-1-yl-methanone

Cat. No. B8676737
M. Wt: 238.21 g/mol
InChI Key: LDAACSRTFSPWKZ-UHFFFAOYSA-N
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Patent
US07741341B2

Procedure details

515.0 mg (2.16 mmol) (3-Fluoro-4-nitro-phenyl)-pyrrolidin-1-yl-methanone were dissolved in 20 mL MeOH. The solution was evacuated and rinsed with argon several times. 150 mg palladium on charcoal (10%) were added and again the mixture was evacuated and rinsed with argon several times. Finally argon was exchanged by hydrogen (balloon filled with hydrogen) and the mixture was stirred for 2 h at room temperature. The reaction mixture was filtered over “Celite” and the filter residue was washed with 30 mL MeOH. The filtrate was concentrated under vacuo to give pure (4-Amino-3-fluoro-phenyl)-pyrrolidin-1-yl-methanone as a colorless oil.
Quantity
515 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:11]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:12])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>CO>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([C:11]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:12])=[CH:3][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
515 mg
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C(=O)N1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evacuated
WASH
Type
WASH
Details
rinsed with argon several times
ADDITION
Type
ADDITION
Details
150 mg palladium on charcoal (10%) were added
CUSTOM
Type
CUSTOM
Details
again the mixture was evacuated
WASH
Type
WASH
Details
rinsed with argon several times
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over “Celite”
WASH
Type
WASH
Details
the filter residue was washed with 30 mL MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C(=O)N1CCCC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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